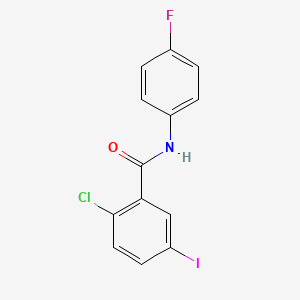![molecular formula C24H22Cl2N4O3S B6113519 14-(3,4-dichlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B6113519.png)
14-(3,4-dichlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“14-(3,4-dichlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one” is a complex organic compound with a unique structure that includes multiple functional groups and heteroatoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “14-(3,4-dichlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one” typically involves multi-step organic synthesis. The process may include:
- Formation of the core tetracyclic structure through cyclization reactions.
- Introduction of the morpholine ring via nucleophilic substitution.
- Incorporation of the dichlorophenyl group through electrophilic aromatic substitution.
- Final modifications to introduce the oxa and thia functionalities.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-pressure reactors for cyclization steps.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
“14-(3,4-dichlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one” can undergo various chemical reactions, including:
Oxidation: Conversion of thia and oxa functionalities to sulfoxides or sulfones.
Reduction: Reduction of the dichlorophenyl group to a phenyl group.
Substitution: Nucleophilic or electrophilic substitution on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may yield simpler aromatic compounds.
- Substitution may introduce new functional groups onto the aromatic ring.
Applications De Recherche Scientifique
“14-(3,4-dichlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “14-(3,4-dichlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one” depends on its specific application:
Molecular Targets: May interact with specific enzymes, receptors, or proteins.
Pathways Involved: Could modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetracyclic structures with morpholine, oxa, and thia functionalities. Examples:
14-(3,4-dichlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one: Similar core structure with different substituents.
This compound: Variations in the aromatic ring or heteroatoms.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
14-(3,4-dichlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4O3S/c1-24(2)10-14-15(11-33-24)21(29-5-7-32-8-6-29)28-22-18(14)19-20(34-22)23(31)30(12-27-19)13-3-4-16(25)17(26)9-13/h3-4,9,12H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZALCQAOCKIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=O)N(C=N4)C5=CC(=C(C=C5)Cl)Cl)N6CCOCC6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1H-pyrazol-5-ylmethyl)butanamide](/img/structure/B6113444.png)
![1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6113449.png)
![ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B6113459.png)
![[3-(3,4-difluoroanilino)piperidin-1-yl]-(1H-indol-5-yl)methanone](/img/structure/B6113469.png)
![5-(2-butyl-1H-imidazol-5-yl)-1-(1-methylpiperidin-4-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6113475.png)
![[1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6113478.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide](/img/structure/B6113481.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6113488.png)

![2-AMINO-5-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B6113499.png)
![2-(2-HYDROXYPHENYL)-3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B6113516.png)
![2-(2-chloro-6-fluorophenyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6113527.png)
![(3-isopropoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6113534.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methylcyclopropyl)carbonyl]prolinamide](/img/structure/B6113539.png)
